1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine

Lipophilicity ADME Permeability

1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1856059-70-5) is a heterocyclic small molecule of molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g·mol⁻¹. It belongs to the pyrazol-4-amine class, featuring a 1-ethyl-5-methyl-1H-pyrazole core linked via a secondary amine at the 4-position to a furan-2-ylmethyl moiety.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 1856059-70-5
Cat. No. B15050442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine
CAS1856059-70-5
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)NCC2=CC=CO2)C
InChIInChI=1S/C11H15N3O/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3
InChIKeyLJRGWGYBMZIONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1856059-70-5): Procurement-Relevant Chemical Identity and Scaffold Context


1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1856059-70-5) is a heterocyclic small molecule of molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g·mol⁻¹. It belongs to the pyrazol-4-amine class, featuring a 1-ethyl-5-methyl-1H-pyrazole core linked via a secondary amine at the 4-position to a furan-2-ylmethyl moiety . The 5-methyl substitution on the pyrazole ring distinguishes it from the closely related 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5, MW 191.23) and N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine (PubChem CID 19626763, MW 191.23), both of which lack the combination of an N1-ethyl and C5-methyl group on the pyrazole scaffold [1]. The compound is available as a research-grade building block (typical purity ≥ 95%) from specialty chemical suppliers .

Why 1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine Cannot Be Replaced by a Generic Pyrazole-Furan Analog in Lead Optimization and Screening Campaigns


Within the pyrazol-4-amine chemical space, even a single methyl group relocation or deletion produces quantifiable shifts in physicochemical properties that directly impact pharmacological behavior. The target compound's C5-methyl group on the pyrazole ring simultaneously increases lipophilicity (cLogP 2.47 vs 2.11 for the 5-desmethyl analog) and elevates topological polar surface area (PSA 70.23 vs 42.99 Ų for the 5-desmethyl analog), a combination that is atypical and not easily predicted by simple additive fragment contributions . Furthermore, the N1-ethyl vs. N1-methyl substitution alters molecular weight (205.26 vs 191.23 Da) and rotatable bond count (3 vs 4), which affects conformational flexibility and entropic binding penalties [1]. These differences mean that data generated on desmethyl, dimethyl, or propyl analogs cannot be reliably extrapolated to this compound without experimental verification, making direct procurement of the exact CAS-numbered entity essential for reproducible SAR campaigns.

Quantitative Head-to-Head Evidence Guide for 1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine vs. Closest Pyrazole-Furan Analogs


Lipophilicity (cLogP) Comparison: 5-Methyl Pyrazole vs. 5-Desmethyl Analog

The target compound exhibits a computed logP of 2.47, which is 0.36 log units higher than the 5-desmethyl analog 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine (cLogP 2.11) . A difference of 0.36 logP units corresponds to an approximately 2.3-fold increase in octanol-water partition coefficient, which can meaningfully alter membrane permeability and plasma protein binding in biological systems .

Lipophilicity ADME Permeability cLogP

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Permeability

The target compound has a computed PSA of 70.23 Ų, substantially higher than the 5-desmethyl analog (TPSA 42.99 Ų) and the N,N-dimethyl analog (TPSA 43 Ų) [1]. A PSA above 60 Ų is generally associated with reduced passive transcellular permeability but improved aqueous solubility. This unique PSA value places the target compound in a distinct physicochemical space compared to its closest analogs, which are firmly in the <60 Ų range commonly associated with good oral absorption .

TPSA Drug-likeness Passive permeability Oral absorption

Rotatable Bond Count and Conformational Flexibility vs. 5-Desmethyl Analog

The target compound contains 3 rotatable bonds, compared to 4 rotatable bonds in the 5-desmethyl analog 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.0 kcal·mol⁻¹ upon binding to a macromolecular target. The reduced rotatable bond count in the target compound may translate to improved ligand binding efficiency (higher affinity per heavy atom) relative to the more flexible desmethyl analog, assuming the binding pose is conserved .

Conformational flexibility Entropic penalty Rotatable bonds Ligand efficiency

Antimicrobial Activity Potential: Class-Level Inference from the N-Propyl Analog

No direct antimicrobial MIC data are available for the target compound. However, the structurally related N-propyl analog N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine (same molecular formula C₁₁H₁₅N₃O, MW 205.26) exhibits moderate in vitro activity against Gram-positive Staphylococcus aureus with MIC values ranging from 32 to 64 µg·mL⁻¹ . The pyrazole-furan hybrid scaffold has independently been associated with antimicrobial activity through disruption of bacterial membrane integrity and interference with DNA gyrase . The target compound's higher logP (2.47 vs. predicted 2.3 for the propyl analog) may further modulate membrane partitioning and antibacterial potency .

Antimicrobial MIC Staphylococcus aureus Pyrazole-furan

Patent Landscape: Core Scaffold Representation in Intellectual Property

The core 1-ethyl-5-methyl-1H-pyrazol-4-yl scaffold (as the methylamine building block) appears in 21 patent documents according to PubChemLite annotation, with zero associated primary literature articles [1]. This patent-to-literature ratio (21:0) is characteristic of a scaffold with significant industrial interest but limited academic disclosure, suggesting the motif is being actively explored in proprietary drug discovery programs. In contrast, the 5-desmethyl pyrazol-4-amine scaffold has more extensive public literature representation .

Patent landscape Pyrazole scaffold Kinase inhibitor Intellectual property

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics in Fragment-Based Screening

The target compound (MW 205.26 Da) is 14.03 Da heavier than the N,N-dimethyl analog N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine (MW 191.23 Da), corresponding to a CH₂ increment from the N1-ethyl substitution [1]. Both compounds fall within fragment-like chemical space (MW < 300 Da), but the target compound's higher MW must be justified by commensurate gains in potency or selectivity. The reduced rotatable bond count (3 vs. 4 for the dimethyl analog, which has 3 rotatable bonds as well) partially offsets the MW penalty when evaluating ligand efficiency indices such as LE = 1.4 × pIC₅₀ / heavy atom count .

Molecular weight Fragment-based drug discovery Ligand efficiency Lead-likeness

Recommended Research and Procurement Application Scenarios for 1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1856059-70-5)


Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens

Based on the class-level antimicrobial activity of the structurally analogous N-propyl derivative (MIC 32–64 µg·mL⁻¹ against S. aureus), this compound is a rational inclusion in phenotypic antibacterial screening libraries. Its differentiated 5-methyl substitution pattern and elevated logP (2.47) may yield distinct potency or spectrum compared to desmethyl or N-propyl analogs, making it valuable for hit identification against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive clinical isolates .

Fragment-Based Drug Discovery (FBDD) Library Design for Kinase and Enzyme Targets

With MW 205.26 Da, 3 rotatable bonds, and 1 hydrogen bond donor, the compound satisfies fragment-like physicochemical criteria. The core 1-ethyl-5-methyl-1H-pyrazol-4-yl scaffold appears in 21 patents, suggesting relevance to kinase and enzyme inhibitor programs [1]. The compound can serve as a starting fragment for structure-guided optimization, with the furan oxygen and pyrazole nitrogens providing hydrogen-bonding anchors for X-ray crystallography or NMR-based fragment screening .

Physicochemical Property-Driven Lead Optimization for Peripheral Target Selectivity

The compound's elevated TPSA of 70.23 Ų (vs. ~43 Ų for desmethyl analogs) predicts reduced passive blood-brain barrier permeability, making it a candidate for peripheral target programs where CNS exclusion is desired. This property distinguishes the compound from lower-TPSA analogs in the same chemical series and can be exploited in selectivity-by-design strategies for targets such as peripheral kinases, inflammatory mediators, or metabolic enzymes .

Chemical Probe Development for SAR Studies of Pyrazole C5-Methyl Substitution Effects

The compound fills a specific gap in the SAR matrix by combining N1-ethyl and C5-methyl substituents on the pyrazole ring. Systematic comparison with the 5-desmethyl analog (CAS 1006957-12-5), the N1-methyl/C5-methyl analog (PubChem CID 19626763), and the N1-propyl analog can isolate the contribution of the C5-methyl group to target binding, metabolic stability, and cellular potency, enabling rigorous pharmacophore mapping for pyrazole-based lead series .

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